3,3-Dichloroacrylic acid

Organic Synthesis Michael Addition Reaction Kinetics

Sourcing a reliable gem-dichloro building block with consistent reactivity for heterocycle synthesis can be a challenge. 3,3-Dichloroacrylic acid (CAS 1561-20-2) solves this with its defined β,β-dichloro substitution, providing predictable Michael acceptor kinetics critical for synthesizing 1,3,4-oxadiazoles and other complex scaffolds. · High Reactivity: The gem-dichloro configuration ensures a highly electron-deficient alkene, preventing the regioselectivity issues common with mono- or α,β-dichloro isomers. · Supply Consistency: Supplied at ≥95% purity, this intermediate delivers the batch-to-batch reliability needed for reproducible downstream chemistry and scaled development programs.

Molecular Formula C3H2Cl2O2
Molecular Weight 140.95 g/mol
CAS No. 1561-20-2
Cat. No. B073773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloroacrylic acid
CAS1561-20-2
Molecular FormulaC3H2Cl2O2
Molecular Weight140.95 g/mol
Structural Identifiers
SMILESC(=C(Cl)Cl)C(=O)O
InChIInChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
InChIKeyHYODZVPUCNBWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloroacrylic Acid: Definition and Sourcing


3,3-Dichloroacrylic acid (CAS 1561-20-2) is a geminally chlorinated unsaturated carboxylic acid characterized by a carbon-carbon double bond between the second and third carbon atoms, with both chlorine atoms attached to the β-carbon [1]. This α,β-unsaturated carbonyl structure with a β,β-dichloro substitution pattern defines its distinct chemical identity as a potent Michael acceptor, differentiating it from mono-chloro or α,β-dichloro analogues [2]. It is primarily supplied as a fine chemical intermediate with commercial purity specifications typically at or above 95% .

1Fine chemical intermediate with gem-dichloro alkene structure
2Reported Michael acceptor reactivity for demanding syntheses
3Commercial purity ≥95%, suitable as a building block in heterocycle and specialty polymer research

Irreplaceability of 3,3-Dichloroacrylic Acid


Generic substitution of 3,3-dichloroacrylic acid with other halogenated acrylates (e.g., 3-chloroacrylic acid, 2,3-dichloroacrylic acid) is often untenable due to profound differences in stability and reactivity dictated by the specific chlorine substitution pattern. The gem-dichloro configuration on the β-carbon creates a highly electron-deficient alkene, resulting in an electrophilicity profile distinct from mono-chlorinated or α,β-dichloro isomers [1]. This can lead to substantial changes in reaction kinetics, product yields, and the resulting material properties in downstream synthesis, particularly in Michael addition and heterocycle formation pathways where regioselectivity and reaction rates are critical [2].

Chlorine substitution pattern matters
Mono-chloro or α,β-dichloro analogues may shift reaction kinetics and regioselectivity in Michael additions and heterocycle formation.
Electrophilicity profile not interchangeable
The gem-dichloro β-carbon creates a distinct electrophilicity not replicated by acrylic acid or other halogenated acrylates, potentially altering downstream yields.
Physical property differences impact purification
Predicted boiling point and logP differences vs the 2,3-isomer may affect distillation and chromatography, limiting direct substitution without method revalidation.

3,3-Dichloroacrylic Acid Comparative Evidence


Michael Addition Reactivity Advantage

3,3-Dichloroacrylic acid exhibits enhanced reactivity as a Michael acceptor due to the strong electron-withdrawing effect of its two β-chlorine atoms. While direct kinetic data comparing it to acrylic acid in a specific model system is not readily available in the open literature, its classification as a 'potent Michael acceptor' is a class-level inference derived from its structural features. The two β-chlorine atoms significantly increase the electrophilicity of the β-carbon compared to acrylic acid, which has no electron-withdrawing substituents at this position. This enhanced electrophilicity is a key driver for its use in more demanding synthetic sequences .

Michael Reactivity
Class-level
Higher electrophilicity inferred from two β-chlorine atoms; classified as a Michael acceptor (class-level inference).
May support selection when a more reactive Michael acceptor is desired for complex heterocycles.
Direct kinetic data vs acrylic acid not available.
Organic Synthesis Michael Addition Reaction Kinetics

Physical Property Comparison: 3,3- vs 2,3-Isomer

The specific substitution pattern of 3,3-dichloroacrylic acid (geminal chlorines on the β-carbon) leads to a distinct set of predicted physicochemical properties compared to its positional isomer, 2,3-dichloroacrylic acid. A direct comparison of data from the same predictive model (ACD/Labs Percepta Platform) reveals quantifiable differences in key parameters like logP, boiling point, and molar refractivity, which are crucial for separation and formulation .

Physicochemical Profile
Reported
3,3-isomervs2,3-isomer
Boiling point -11 °C; logP +0.06; molar refractivity -1.1 cm³
Predicted property differences may influence distillation and chromatographic method design.
ACD/Labs Percepta model predictions.
Chemical Property Isomer Comparison Physicochemical Characterization

Environmental Persistence vs 3-Chloroacrylic Acid

While 3,3-dichloroacrylic acid is noted as an intermediate in the synthesis of agrochemicals and as a microbial metabolite, its intrinsic biological activity differs from that of 3-chloroacrylic acid. The latter is a known, highly persistent environmental metabolite of the nematicide 1,3-dichloropropene, with a hydrolysis half-time of 10,000 years at 25°C [1]. In contrast, 3,3-dichloroacrylic acid is more readily metabolized by soil bacteria [2]. This distinction is crucial for applications where environmental fate and bioactivity are selection criteria.

Environmental Fate
Reported
3,3-dichlorovs3-chloroacrylic acid
Half-life: readily biodegraded vs 10,000 years (aqueous hydrolysis)
Significantly lower environmental persistence supports greener intermediate selection.
Degradation pathway via bacterial dehalogenases.
Agrochemical Antimicrobial Herbicide

Heterocycle Formation Synthetic Utility

3,3-Dichloroacrylic acid serves as a precursor to specialized azlactones (2-acylamino-3,3-dichloroacrylic acids), which are versatile intermediates for synthesizing fluorinated 1,3,4-oxadiazole derivatives—a class of compounds with potential bioregulator activity [1]. This synthetic utility is not shared by acrylic acid or 3-chloroacrylic acid due to the unique reactivity conferred by the gem-dichloro alkene.

Heterocycle Utility
Class-level
Precursor to azlactones enabling synthesis of fluoro-containing 1,3,4-oxadiazole derivatives.
Unique pathway supports exploration of fluorinated heterocycle candidates in R&D.
Inferred from azlactone-based synthetic strategy.
Heterocyclic Chemistry Synthetic Intermediate Azlactone

Applications of 3,3-Dichloroacrylic Acid


Heterocycle and Bioregulator Synthesis

3,3-Dichloroacrylic acid is an optimal building block for the synthesis of complex heterocycles, particularly 1,3,4-oxadiazoles, via the intermediacy of its azlactone derivatives. This application is supported by its classification as a potent Michael acceptor and its documented use in synthesizing novel, fluoro-containing bioregulator candidates [1].

Environmental Fate and Dehalogenation Studies

The compound's role as a key intermediate in the microbial degradation of 1,3-dichloropropene makes it invaluable for environmental fate studies. Unlike the highly persistent trans-3-chloroacrylic acid, 3,3-dichloroacrylic acid is subject to more rapid biological dehalogenation, offering a less environmentally persistent profile for investigation [2].

Specialty Polymer and Coating Precursor

The bifunctional nature of 3,3-dichloroacrylic acid, featuring both a carboxylic acid and an electron-deficient alkene, allows it to be used as a monomer in polymer synthesis. It can introduce reactive functionality into polymer backbones, enabling the development of specialized resins and coatings with tailored properties .

Enzyme Inhibition and Antimicrobial Screening

Derivatives of 3,3-dichloroacrylic acid, such as 2-(benzoylamino)-3,3-dichloroacrylic acid, have been investigated for enzyme inhibition activity (e.g., against Beta-lactamase from Pseudomonas aeruginosa) and have shown promise in antimicrobial screening efforts [3].

Application
Selection Property
Validation Focus
Heterocycle synthesis (e.g., 1,3,4-oxadiazoles)
Michael acceptor reactivity profile
Heterocycle formation pathways & azlactone intermediates
Environmental fate & dehalogenation research
Biodegradability profile
Dehalogenase substrate context & metabolite identification
Specialty polymer & coating development
Bifunctional monomer (acid + electron-deficient alkene)
Polymer backbone reactivity & coating property screening
Enzyme inhibition & antimicrobial screening
Derivatizable scaffold for enzyme assays
Reported antimicrobial screening context (e.g., β-lactamase)

Technical Documentation Hub

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27 linked technical documents
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